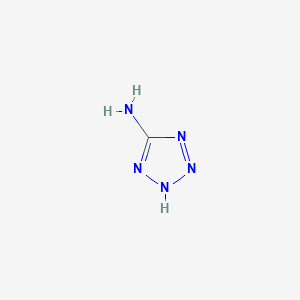

5-Aminotetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N5/c2-1-3-5-6-4-1/h(H3,2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPISSMEBPJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052103 | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Water or Solvent Wet Solid | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4418-61-5, 5378-49-4 | |

| Record name | Aminotetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4418-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004418615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminotetrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JR5LD42T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Aminotetrazole: A Journey from Discovery to Foundational Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in heterocyclic chemistry and a critical synthon in drug development and materials science, 5-aminotetrazole possesses a rich history. Its high nitrogen content (82.33% by mass) and unique chemical architecture have made it a subject of intense study for over a century. This guide provides an in-depth exploration of its discovery and the evolution of its historical synthesis, offering not just protocols but the scientific rationale behind the methodological choices that have defined its production.

Chapter 1: The Discovery - Unraveling the Tetrazole Ring

The story of this compound begins in the late 19th century, a period of burgeoning exploration in organic chemistry.

Thiele's Initial Synthesis (1892)

In 1892, German chemist Johannes Thiele reported the synthesis of a compound by treating aminoguanidine with nitrous acid.[1][2] While he successfully isolated the substance, which crystallized as a monohydrate, the precise cyclic structure of the tetrazole ring was not yet understood.[1] Thiele's work laid the crucial groundwork, providing the first viable pathway to this novel heterocyclic system, even if its true identity remained partially veiled.

Hantzsch's Structural Elucidation (1901)

The definitive structure of this compound was confirmed in 1901 by Arthur Hantzsch. He established the correct arrangement of atoms by synthesizing the compound through an entirely different route: the reaction of cyanamide with the highly reactive and hazardous hydrazoic acid.[1] This not only confirmed the tetrazole structure but also introduced a second major synthetic pathway that would be refined and revisited for decades to come. The planarity of the molecule has since been confirmed by X-ray crystallography for both its anhydrous and monohydrated forms.[1]

Chapter 2: The Thiele Synthesis: A Pathway via Diazotization

Thiele's method, centered on the diazotization of aminoguanidine, remains a fundamental and widely practiced route for the synthesis of this compound.[2] It is a multi-step, one-pot process valued for its avoidance of highly explosive reagents like pure hydrazoic acid.

Mechanistic Causality

The synthesis proceeds through two critical stages:

-

Diazotization : An aminoguanidine salt is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a guanylazide salt (also referred to as a diazoguanidine salt).[3][4][5] This step is an electrophilic substitution where the nitrosonium ion (NO⁺), formed from nitrous acid in an acidic medium, attacks the terminal amino group of aminoguanidine. The resulting intermediate rapidly loses water to form the diazonium salt, which exists in equilibrium with the azide structure. The reaction is conducted at low temperatures (typically below 35°C) to prevent the premature decomposition of the thermally sensitive nitrous acid and the intermediate guanylazide.[6]

-

Cyclization : The guanylazide intermediate is then cyclized to form the stable tetrazole ring. This intramolecular reaction is typically induced by heating the solution.[3][4] The addition of a base, such as sodium carbonate or ammonia, facilitates the cyclization by deprotonating the guanidinium group, which enhances the nucleophilicity of the terminal nitrogen, allowing it to attack the electrophilic carbon of the cyanamide moiety.[5]

Experimental Protocol: Thiele Synthesis

This protocol describes a common lab-scale synthesis adapted from established procedures.[2][6]

Step 1: Preparation of Aminoguanidine Nitrate Solution

-

In a flask, slowly add 68g of aminoguanidine bicarbonate to 200 mL of 32% nitric acid with stirring. The reaction will effervesce as carbon dioxide is released. Continue stirring until a clear solution of aminoguanidine nitrate is formed.

Step 2: Diazotization

-

Cool the aminoguanidine nitrate solution in an ice bath.

-

Slowly add, drop-wise, 90-100 mL of a 35% sodium nitrite solution. Critically, maintain the reaction temperature below 30-35°C throughout the addition to ensure the stability of the intermediates.[6]

-

The completion of diazotization is indicated by a distinct color change to brownish-red.

Step 3: Cyclization

-

To the cooled reaction mixture, add 58g of sodium carbonate portion-wise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath for approximately 4 hours to drive the cyclization.[2][6]

Step 4: Isolation and Purification

-

After heating, neutralize the hot solution with 30% sulfuric acid to a pH of approximately 4.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Collect the precipitated crystals of this compound monohydrate by filtration.

-

Wash the crystals with a small amount of cold water and recrystallize from a mixture of water and ethanol to yield the pure product.

Visualization of the Thiele Workflow

Caption: Workflow for the Thiele synthesis of this compound.

Data Summary: Thiele Method

| Parameter | Value / Condition | Rationale |

| Starting Material | Aminoguanidine Salt | Readily available and reactive precursor. |

| Diazotizing Agent | Sodium Nitrite / Acid | Generates nitrous acid in situ, avoiding handling of the unstable free acid. |

| Diazotization Temp. | < 35°C | Prevents decomposition of nitrous acid and the guanylazide intermediate.[6] |

| Cyclization | Heat (Reflux) + Base | Provides activation energy for ring closure; base facilitates nucleophilic attack. |

| Typical Yield | 70-74% | Represents an efficient conversion for a multi-step, one-pot process.[1][2] |

Chapter 3: The Stolle Synthesis: The Hydrazoic Acid Route

First conceptualized by Hantzsch and later refined by Stolle and others, this method involves the cycloaddition of hydrazoic acid (HN₃) to a cyano group.[7][8] The primary challenge of this route has always been managing the extreme hazard posed by hydrazoic acid, which is both highly toxic and explosively unstable.

Mechanistic Causality and Safety Evolution

The core reaction is the [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of cyanamide or its dimer, dicyandiamide.

-

Early Methods : Initial procedures involved reacting dicyandiamide with pre-formed aqueous hydrazoic acid.[7][8] This approach presented significant risk due to the large quantities of volatile, explosive HN₃ required.

-

In Situ Generation : A significant safety improvement was the in situ generation of hydrazoic acid from an azide salt (typically sodium azide) and a strong acid like hydrochloric acid.[1][8] While safer than using pre-formed HN₃, this still generated stoichiometric amounts of the hazardous acid in the reaction vessel.

-

Modern pH-Controlled Synthesis : The most significant advance has been the development of methods that proceed at a near-neutral pH.[7][8] By reacting sodium azide and dicyandiamide in the presence of a weak acid reagent (e.g., boric acid, ammonium chloride) with a pKa between 3 and 7, only catalytic amounts of hydrazoic acid are generated at any given time.[7][8] The acid protonates the azide ion to form HN₃, which is immediately consumed in the cycloaddition. This prevents the accumulation of dangerous levels of HN₃, transforming the process from a high-hazard operation to a much more controllable and scalable industrial method.

Experimental Protocol: pH-Controlled Stolle Synthesis

This protocol is based on modern, safety-oriented procedures that avoid the accumulation of hydrazoic acid.[7][8]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 10.0g of dicyandiamide, 7.74g of sodium azide, and 11.0g of boric acid in 100 mL of distilled water.[8]

-

The boric acid acts as the weak acid reagent, ensuring the reaction proceeds at a controlled pH.

Step 2: Cycloaddition Reaction

-

Heat the solution to reflux. The reaction is typically allowed to proceed for several hours (e.g., 24 hours) to ensure complete conversion of the starting materials.[7] The progress can be monitored by techniques like ¹³C NMR to track the disappearance of dicyandiamide.

Step 3: Product Protonation and Isolation

-

After the reaction is complete, while the solution is still hot, carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is less than 3 (typically pH ~1).[7][8] This step protonates the tetrazolate anion, causing the neutral this compound to precipitate.

-

Cool the solution in an ice bath to complete the precipitation.

Step 4: Purification

-

Collect the white crystalline solid by filtration.

-

Wash the product with two portions of ice-cold distilled water to remove any remaining salts or starting materials.

-

Dry the final product in a vacuum oven at 60°C.

Visualization of the Stolle Workflow

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. US5594146A - Process for producing this compound - Google Patents [patents.google.com]

- 4. EP0960879A2 - Improved process for the preparation of this compound - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

- 7. US5451682A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. sciencemadness.org [sciencemadness.org]

Physical and chemical properties of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 5-Aminotetrazole (5-AT), a high-nitrogen heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental characteristics and experimental analysis of this compound.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature. It is an organic compound with the chemical formula CH₃N₅ and a molar mass of 85.07 g/mol . The compound can exist in both anhydrous and monohydrated forms.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃N₅ | |

| Molar Mass | 85.07 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 201-205 °C (decomposes) | |

| Boiling Point | 57.6 °C (rough estimate) | |

| Density | 1.50 g/cm³ | |

| Vapor Pressure | 0 Pa at 25 °C | |

| Refractive Index | 2.1050 (estimate) |

Table 1: General Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| pKa₁ | 1.76 | 20 °C | |

| pKa₂ | 6.07 | 20 °C |

Table 2: Dissociation Constants of this compound

| Solvent | Solubility (mole fraction, x) at 323.15 K (50 °C) | Reference(s) |

| N,N-Dimethylformamide (DMF) | 7.951 × 10⁻² | |

| N-Methyl-2-pyrrolidone (NMP) | 7.415 × 10⁻² | |

| 1,4-Dioxane | 6.523 × 10⁻² | |

| Toluene | 3.811 × 10⁻³ | |

| Isopropanol | 1.692 × 10⁻³ | |

| Ethanol | 1.752 × 10⁻³ | |

| Acetone | 1.620 × 10⁻³ | |

| n-Propanol | 1.566 × 10⁻³ | |

| Methanol | 1.470 × 10⁻³ | |

| Ethyl acetate | 1.393 × 10⁻³ | |

| 1-Butanol | 1.315 × 10⁻³ | |

| Acetonitrile | 3.85 × 10⁻⁴ |

Table 3: Solubility of this compound in Various Solvents

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

One common method for the synthesis of this compound involves the diazotization of aminoguanidine.

Materials:

-

Aminoguanidine bicarbonate

-

32% Nitric acid

-

35% Sodium nitrite solution

-

Sodium carbonate

-

30% Sulfuric acid

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Slowly add 68 grams of aminoguanidine bicarbonate to 200 ml of 32% nitric acid with stirring. Carbon dioxide will be evolved.

-

To the resulting aminoguanidine nitrate solution, slowly add 90-100 ml of 35% sodium nitrite solution dropwise. Maintain the reaction temperature below 30-35 °C. The solution will turn a brown-red color upon completion of the diazotization.

-

While stirring, add 58 grams of sodium carbonate portion-wise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture for 4 hours.

-

After reflux, neutralize the hot solution with 30% sulfuric acid.

-

Allow the solution to cool, which will cause this compound to crystallize.

-

Collect the crystals by filtration and wash them with a small amount of cold water.

-

Recrystallize the crude product from a hot water and ethanol mixture to obtain pure this compound.

Caption: Synthesis pathway of this compound.

Solubility Determination by Isothermal Saturation Method

The solubility of this compound in various solvents can be determined using the isothermal saturation method.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.

-

Maintain a constant temperature by circulating water from the thermostatic bath through the jacket of the vessel.

-

Stir the mixture continuously to facilitate the dissolution process and reach equilibrium.

-

Periodically withdraw samples from the supernatant.

-

Filter the samples to remove any undissolved solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Continue sampling until the concentration of this compound in the solution remains constant over a significant period, indicating that equilibrium has been reached.

-

Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminotetrazole (5-AT), a nitrogen-rich heterocyclic compound, is a versatile building block in medicinal chemistry and materials science, notably in the development of gas-generating agents and energetic materials. Its crystalline state is of paramount importance as it dictates key physicochemical properties such as solubility, stability, and energetic performance. This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of this compound, presenting key crystallographic data, thermal properties, and detailed experimental methodologies for its characterization.

Introduction

This compound can exist in both hydrated and anhydrous crystalline forms. The anhydrous form exhibits a complex polymorphic landscape, with at least three distinct phases reported in the literature. Understanding the structural relationships between these forms and the conditions under which they transform is critical for controlling the properties of 5-AT-containing materials. This guide synthesizes the current knowledge on the crystal structures of this compound polymorphs and the analytical techniques used for their characterization.

Crystal Structures of this compound Polymorphs

This compound is known to crystallize in a monohydrated form and at least three anhydrous polymorphic forms, designated as Phase I, Phase II, and Phase III. The crystallographic details of the well-characterized forms are summarized below.

This compound Monohydrate

The monohydrated form of this compound crystallizes in the monoclinic space group P2₁/c. The presence of water molecules in the crystal lattice plays a significant role in stabilizing the structure through hydrogen bonding.

Anhydrous this compound (Phase I)

Upon dehydration, the most stable anhydrous form, Phase I, is obtained. This polymorph crystallizes in the orthorhombic space group P2₁2₁2₁. The molecules in this phase are arranged in a planar fashion.[1]

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | This compound Monohydrate | Anhydrous this compound (Phase I) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁[2] |

| a (Å) | 6.41 | 9.22 |

| b (Å) | 7.29 | 8.04 |

| c (Å) | 9.85 | 6.62 |

| α (°) | 90 | 90 |

| β (°) | 90.25 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 459.9 | 489.9 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.486 | 1.502[3] |

Polymorphism and Phase Transitions

The different crystalline forms of this compound can be interconverted under specific temperature conditions. The transitions are crucial for understanding the stability and processing of this compound.

The monohydrate dehydrates to form the anhydrous Phase I at approximately 50 °C.[4] Upon further heating, Phase I transforms into Phase II, and subsequently, Phase II transforms into Phase III at higher temperatures.

Table 2: Thermal Properties and Phase Transitions of this compound

| Transition | Onset Temperature (°C) | Enthalpy Change | Notes |

| Dehydration (Monohydrate → Phase I) | ~50 | 12.2 kcal/mol | Dehydration to the anhydrous form.[4] |

| Phase I → Phase II | Prolonged heating at 175 | - | Observed during prolonged heating. |

| Phase II → Phase III | Prolonged heating at 175 | - | Observed during prolonged heating. |

| Melting Point | 201-205 | - | Melts with decomposition.[3] |

Experimental Protocols

Synthesis of this compound Polymorphs

4.1.1. Synthesis of this compound Monohydrate

A common method for synthesizing this compound monohydrate involves the reaction of cyanamide with sodium azide and hydrochloric acid.[3]

-

Procedure: A mixture of sodium azide and hydrochloric acid is prepared in an aqueous solution to generate hydrazoic acid in situ. Cyanamide is then added to the reaction mixture. The reaction is typically stirred at room temperature. The resulting this compound monohydrate precipitates from the solution and can be collected by filtration. Crystallization from water yields the monohydrate form.

4.1.2. Preparation of Anhydrous this compound (Phase I)

Anhydrous this compound can be obtained through the dehydration of the monohydrate or by direct synthesis under anhydrous conditions.

-

Dehydration Method: this compound monohydrate is heated in an oven at a temperature above its dehydration point (e.g., 60-70 °C) until a constant weight is achieved.

-

Direct Synthesis: An efficient one-pot synthesis involves treating cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized. Subsequent cyclization induced by heat in the presence of a base like ammonia or sodium hydroxide yields the anhydrous product.[3]

Characterization Methods

4.2.1. Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline phases of this compound.

-

Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02°.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions, such as dehydration, phase transitions, and melting.

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the this compound sample are weighed into an aluminum pan. The pan is then hermetically sealed. For studying dehydration, a pinhole may be made in the lid to allow for the escape of water vapor.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample is heated at a constant rate, typically 5 or 10 °C/min, under a nitrogen atmosphere.[5][6] The heat flow to the sample is measured as a function of temperature.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to determine the water content in the monohydrate and to study the thermal decomposition of the compound.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere, and the change in mass is recorded as a function of temperature.

Visualizations

The following diagrams illustrate the relationships between the different polymorphs and a typical experimental workflow for their characterization.

Caption: Polymorphic transitions of this compound.

Caption: A typical experimental workflow for 5-AT polymorph characterization.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Crystal structure of anhydrous this compound and its high-pressure behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of 5-Aminotetrazole (NMR, IR, Raman)

Abstract

5-Aminotetrazole (5-AT) is a cornerstone molecule in the development of nitrogen-rich energetic materials and serves as a versatile synthon in medicinal chemistry.[1][2][3] Its deceptively simple structure, a five-membered heterocyclic ring with an exocyclic amino group, belies a complex electronic and tautomeric nature. Accurate and comprehensive characterization is therefore not merely procedural but fundamental to ensuring purity, predicting reactivity, and understanding its performance in various applications. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—used to elucidate the structure of 5-AT. We move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the interpretation of spectral features, grounded in the molecule's inherent tautomerism.

The Structural Nuances of this compound: The Tautomeric Equilibrium

A critical aspect of this compound's chemistry is its existence in a state of tautomeric equilibrium. The molecule can exist in at least three forms: the 1H-amino, 2H-amino, and the less common imino form.[4] The relative populations of these tautomers are influenced by the physical state (solid, liquid, gas) and the solvent environment. Spectroscopic analysis is the primary tool for probing this equilibrium. X-ray crystallography has confirmed that the 1H-amino tautomer is the predominant form in the anhydrous solid state.[5][6]

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure in solution. For 5-AT, it is instrumental in confirming the connectivity and probing the tautomeric state.

Expertise & Experience: The Choice of Solvent

The selection of an appropriate solvent is the most critical first step in NMR analysis. This compound's high polarity necessitates the use of a polar aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons:

-

Excellent Solubilizing Power: It readily dissolves 5-AT, ensuring a sufficient concentration for high-quality spectra.

-

High Boiling Point: This minimizes evaporation during longer experiments, such as ¹³C or ¹⁵N acquisitions.

-

Inert Nature: It does not readily exchange protons with the analyte's N-H groups, allowing for their observation, although some broadening due to residual water is common.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-AT is simple, yet informative. In DMSO-d₆, signals from the exocyclic amino group (NH₂) and the endocyclic amine (N-H) are typically observed. Due to tautomerism and proton exchange, these peaks can be broad. In some literature, particularly involving polymeric derivatives, distinct signals for the NH₂ protons of N1 and N2 isomers have been resolved, highlighting the sensitivity of the technique.[1]

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

| NH₂ (Amino) | ~6.0 - 7.0 | Broad singlet |

| NH (Ring) | Variable, often broad and may exchange | Broad singlet |

Note: Specific chemical shifts can vary based on concentration, temperature, and water content in the solvent.

¹³C NMR Spectroscopy

Given its single carbon atom, the ¹³C NMR spectrum of 5-AT provides a single, sharp signal. The chemical shift of this carbon is highly diagnostic, appearing in a region characteristic of a carbon atom double-bonded to multiple electronegative nitrogen atoms.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C5 (Tetrazole Ring) | ~156 - 168 |

Note: The precise shift can be influenced by the dominant tautomeric form in solution. For instance, studies on N-substituted polymers show distinct shifts for C5 in N1-isomers (~156.5 ppm) versus N2-isomers (~167.5 ppm), indicating a significant electronic difference.[1]

¹⁵N NMR Spectroscopy

For a molecule containing 82.3% nitrogen by mass, ¹⁵N NMR is the most powerful, albeit technically demanding, method for characterization.[1] It directly probes the chemical environment of each nitrogen atom, offering unambiguous evidence of the predominant tautomer in solution.

| Assignment (Hypothetical for 1H-Tautomer) | Expected Chemical Shift (δ) vs. CH₃NO₂ (ppm) |

| N1-H | ~ -150 to -180 |

| N2 | ~ -10 to +20 |

| N3 | ~ -10 to +20 |

| N4 | ~ -70 to -100 |

| NH₂ | ~ -300 to -330 |

Note: These are estimated ranges based on literature for similar azole compounds.[7] Acquiring ¹⁵N spectra often requires long acquisition times due to the low natural abundance of the ¹⁵N isotope and its low gyromagnetic ratio.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H Acquisition:

-

Tune and match the ¹H probe.

-

Acquire a spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 15 ppm centered around 7 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Typically, 16-64 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Switch the probe to the ¹³C channel, then tune and match.

-

Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~200 ppm centered around 100 ppm.

-

A longer relaxation delay (5-10 s) may be needed.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ≈ 39.52 ppm).

Caption: General workflow for NMR analysis of this compound.

Vibrational Spectroscopy: The Molecular Fingerprint

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a unique "fingerprint" that is highly sensitive to functional groups and the overall molecular symmetry, making them indispensable for rapid identification and solid-state characterization.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The spectrum of 5-AT is characterized by strong absorptions from the N-H bonds and a complex series of bands in the fingerprint region corresponding to the tetrazole ring vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450 - 3100 | N-H Stretching (NH₂ and ring NH) | Strong, Broad |

| 1700 - 1620 | N-H Bending (Scissoring) | Strong |

| 1580 - 1400 | C=N and N=N Stretching (Ring Modes) | Medium-Strong |

| 1350 - 1000 | Tetrazole Ring Vibrations (N-N, C-N stretching) | Medium-Strong |

| Below 1000 | Ring Bending and Out-of-Plane Modes | Medium-Weak |

Source: Compiled from multiple sources.[1][8][9]

Trustworthiness: A Self-Validating System The presence of both the high-frequency N-H stretching bands and the complex fingerprint region bands provides a self-validating confirmation of the molecule. The absence of other characteristic bands (e.g., C=O, C≡N) confirms the purity of the sample.

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman-active. For 5-AT, this technique is particularly effective at probing the symmetric vibrations of the tetrazole ring, which may be weak in the IR spectrum.

| Raman Shift (cm⁻¹) | Assignment | Intensity |

| 3400 - 3100 | N-H Stretching | Weak |

| 1650 - 1600 | N-H Bending | Medium |

| 1500 - 1200 | Symmetric Ring Stretching (Breathing Modes) | Strong |

| 1200 - 1000 | Ring Vibrations | Medium-Strong |

Note: The symmetric "breathing" mode of the tetrazole ring often gives a particularly strong and sharp signal in the Raman spectrum, serving as an excellent diagnostic peak.

Protocol: Acquiring FT-IR and FT-Raman Spectra

FT-IR (KBr Pellet Technique):

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

-

Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Measurement: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

FT-Raman Spectroscopy:

-

Sample Preparation: Place a small amount (~5-10 mg) of the crystalline this compound powder into a glass vial or NMR tube.

-

Instrumentation: Use an FT-Raman spectrometer, typically equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

-

Acquisition: Place the sample in the instrument's sample compartment.

-

Measurement: Collect the spectrum over a Raman shift range of approximately 3500-100 cm⁻¹. Adjust laser power and the number of scans to achieve a good quality spectrum without causing sample degradation.

Caption: Relationship between molecular vibrations and spectroscopic signals.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of structural information. ¹H and ¹³C NMR confirm the basic molecular framework in solution, while the more advanced ¹⁵N NMR technique offers definitive insights into its tautomeric state. Complementary vibrational data from IR and Raman spectroscopy provide a robust fingerprint for the compound, particularly in the solid state, and confirm the presence of key functional groups. For researchers and drug development professionals, a comprehensive application of these techniques is not merely best practice—it is essential for guaranteeing the molecular integrity and purity of this vital chemical building block.

References

-

Makarov, S., et al. (2022). New this compound-Based Energetic Polymers: Synthesis, Structure and Properties. Materials. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20467, Aminotetrazole. Available at: [Link]

-

Wikipedia. (2023). This compound. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12211273, this compound monohydrate. Available at: [Link]

-

Zhang, J., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules. Available at: [Link]

- Wardle, R. B., et al. (1995). Method for synthesizing this compound. Google Patents, US5451682A.

-

Dolzhenko, A. V. (2017). This compound AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Monash University. Available at: [Link]

-

Butler, R. N., & Gilbert, J. C. (2012). A proton magnetic resonance study of the aminotetrazole–iminotetrazoline tautomerism of some substituted methylaminotetrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Fujihisa, H., et al. (2011). Crystal structure of anhydrous this compound and its high-pressure behavior. CrystEngComm. Available at: [Link]

-

Paul, S., et al. (2018). Unimolecular Decomposition of this compound and its Tautomer 5-Iminotetrazole: New Insight from Isopotential Searching. The Journal of Physical Chemistry A. Available at: [Link]

-

Herbst, R. M., & Garrison, J. A. (1953). A STUDY OF TAUTOMERISM IN THE 5-AMINOTETRAZOLES. The Journal of Organic Chemistry. Available at: [Link]

-

Fujihisa, H., et al. (2011). Crystal structure of anhydrous this compound and its high-pressure behavior. CrystEngComm, 13, 99-102. Available at: [Link]

-

Thomas, S. (n.d.). 15N chemical shifts. Steffen's Chemistry Pages. Available at: [Link]

Sources

- 1. New this compound-Based Energetic Polymers: Synthesis, Structure and Properties | MDPI [mdpi.com]

- 2. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of anhydrous this compound and its high-pressure behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. This compound(4418-61-5) IR Spectrum [m.chemicalbook.com]

- 9. This compound monohydrate | CH5N5O | CID 12211273 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Thermal Degradation of 5-Aminotetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of 5-aminotetrazole (5-ATZ), a high-nitrogen heterocyclic compound of significant interest in various industrial applications, including gas-generating systems and as a synthon in medicinal chemistry.[1] Understanding its thermal stability and decomposition mechanism is paramount for its safe handling, storage, and application.

Thermal Behavior and Decomposition Profile

The thermal decomposition of this compound is a complex process that is highly dependent on the heating rate and experimental conditions.[2] Generally, the decomposition begins near its melting point of 201–205 °C.[1] Studies have shown that 5-ATZ can exist in different tautomeric forms (amino and imino), which influences its decomposition pathway. While the imino form is predominant in the solid state at room temperature, thermal treatment can lead to an increased proportion of the amino form.

The decomposition process is characterized by multiple stages of mass loss, as observed in thermogravimetric analysis (TGA). Under an air atmosphere at a heating rate of 10 °C/min, 5-ATZ exhibits four distinct weight loss stages between 200 °C and 630 °C.[3] The initial and most significant mass loss of approximately 58% occurs between 200 °C and 310 °C.[3]

Key Thermal Decomposition Pathways

Two primary decomposition pathways for this compound have been identified, which vary with temperature.[2]

-

Low-Temperature Pathway: This pathway is characterized by the breakdown of the ionic tetrazole structure and primarily results in the evolution of nitrogen gas (N₂).[2]

-

High-Temperature Pathway: At higher temperatures, the decomposition is believed to proceed through a neutral aminotetrazole molecule, leading to the formation of hydrazoic acid (HN₃) and cyanamide (NH₂CN).[2][4][5]

Theoretical studies support the existence of these competing pathways, with the N₂ elimination reaction being a dominant unimolecular channel for the amino and 2H isomers.[6] Bimolecular reactions, especially in the condensed phase, have also been shown to play a significant role, with some H-bonded dimer complexes favoring HN₃ elimination.[6]

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from thermal analysis studies of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Stage |

| 200 - 310 | ~58 | First Decomposition |

| 310 - 400 | ~5 | Second Decomposition |

| 400 - 560 | - | Third Decomposition |

| 560 - 630 | ~10 | Fourth Decomposition |

Data obtained under air atmosphere at a heating rate of 10 °C/min.[3]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Process |

| 198.26 | - | Endothermic Peak (Phase Transition) |

| 210.24 | -133.2 | Melting |

Data obtained under air atmosphere at a heating rate of 10 °C/min.[3]

Table 3: Kinetic Parameters for this compound Decomposition

| Decomposition Route | Apparent Activation Energy (kJ/mol) | Method |

| Imino form decomposition | 165 | Non-isothermal thermogravimetry |

| Amino form decomposition | 135 | Non-isothermal thermogravimetry |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A sample of this compound (typically 1-5 mg) is placed in an appropriate crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

A purge gas (e.g., nitrogen or air) is passed over the sample at a constant flow rate (e.g., 50 ml/min).[7]

-

The mass of the sample is recorded continuously as a function of temperature and time.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small amount of this compound (typically 1-5 mg) is weighed into an aluminum pan.[7]

-

The pan is sealed, sometimes with a pinhole to allow for the escape of gaseous products.[7]

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dynamic nitrogen at 0.1 MPa).[7]

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: TGA or a dedicated pyrolysis setup coupled to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

The thermal decomposition of this compound is carried out as described in the TGA protocol.

-

The evolved gases are transferred via a heated transfer line to the MS and/or FTIR for analysis.

-

Mass spectra and infrared spectra of the evolved gases are recorded at different temperatures to identify the decomposition products.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving competing pathways that are sensitive to temperature and other experimental conditions. A thorough understanding of these pathways, facilitated by techniques such as TGA, DSC, and EGA, is essential for the safe and effective utilization of this energetic and versatile compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this compound and related high-nitrogen materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 3. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism and kinetics of decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multi-stage decomposition of this compound derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

An In-depth Technical Guide to the Tautomerism of 5-Aminotetrazole for Researchers and Drug Development Professionals

An authoritative guide on the tautomeric forms of 5-aminotetrazole, detailing their relative stabilities, experimental and computational characterization, and implications in drug design.

This compound (5-ATZ), a heterocyclic compound with a high nitrogen content, is a versatile building block in medicinal chemistry and materials science. Its utility is profoundly influenced by its existence in different tautomeric forms, which exhibit distinct physicochemical properties. Understanding and controlling the tautomeric equilibrium of 5-ATZ and its derivatives is paramount for the rational design of new therapeutic agents and energetic materials. This technical guide provides a comprehensive overview of the tautomerism of this compound, tailored for researchers, scientists, and drug development professionals.

The Tautomeric Landscape of this compound

This compound primarily exists in three tautomeric forms: two amino forms, 1H-5-aminotetrazole and 2H-5-aminotetrazole, and one imino form, 5-iminotetrazole. The equilibrium between these tautomers is influenced by the physical state (gas, solution, or solid), solvent polarity, and temperature.

Caption: The three principal tautomers of this compound.

In the solid state, X-ray crystallography studies have unequivocally shown that the 1H-tautomer is the predominant form.[1] This preference is attributed to the formation of a stable hydrogen-bonded network in the crystal lattice. Conversely, in the gas phase, theoretical studies and experimental evidence for related tetrazoles suggest that the 2H-tautomer is generally more stable.[2] The relative stability in solution is highly dependent on the solvent's properties, with polar solvents favoring the more polar 1H-tautomer.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the relative stabilities of the tautomers. While a single comprehensive study with a consistent high-level of theory is ideal, data from various computational studies can be compiled to provide a clearer picture. The thermal stability can be inferred from the activation energies of decomposition.

| Tautomer | Calculated Decomposition Activation Energy (kJ/mol) | Notes |

| 1H-5-Aminotetrazole | 169.2 | Predicted to decompose into N₂ and metastable CH₃N₃.[3] |

| 2H-5-Aminotetrazole | 153.7 | Predicted to decompose into N₂ and metastable CH₃N₃. This lower activation energy suggests it is the least thermally stable in the gas phase among the amino tautomers.[3] |

| 5-Iminotetrazole (5-ITZ) | 199.5 | Predicted to decompose into HN₃ and NH₂CN.[3] |

Table 1: Calculated Activation Energies for the Unimolecular Decomposition of this compound Tautomers.

Experimental Protocols for Tautomer Characterization

The characterization of this compound tautomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Detailed Methodology for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for this analysis as it can dissolve a wide range of compounds and its residual proton signal does not significantly overlap with the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is homogeneous.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Temperature: 298 K (25 °C). Temperature can be varied to study the effect on the tautomeric equilibrium.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Data Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals corresponding to the different tautomers to determine their relative populations. The amino protons of the 1H and 2H tautomers are expected to have distinct chemical shifts.

-

X-ray Crystallography

X-ray crystallography provides definitive structural information for compounds in the solid state, allowing for the unambiguous identification of the predominant tautomer in the crystal.

Detailed Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., water or ethanol-water mixtures).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters. The positions of the hydrogen atoms can be located from the difference Fourier map, confirming the tautomeric form.[4][5]

-

Tautomerism of this compound in Drug Development

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design.[6][7] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability. The tautomeric state of the tetrazole ring can significantly influence its interaction with biological targets.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole moiety.

While specific examples directly linking the tautomeric state of a this compound derivative to its binding affinity are still emerging, the principle is well-established for other tetrazoles. The proton on the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. The specific tautomeric form dictates the spatial arrangement of these hydrogen bonding functionalities, which in turn determines the binding mode and affinity to a biological target, such as an enzyme or a receptor.

For instance, in the design of angiotensin II receptor blockers, the acidic proton of the tetrazole ring is crucial for mimicking the carboxylic acid and interacting with the receptor. The pKa of the tetrazole is influenced by the tautomeric equilibrium, which can be modulated by substitution on the ring.

Conclusion

The tautomerism of this compound is a critical aspect that governs its properties and applications. A thorough understanding of the factors influencing the tautomeric equilibrium and the ability to characterize the different tautomers are essential for researchers in both academia and industry. For drug development professionals, leveraging the concept of bioisosterism and understanding the role of tautomerism in receptor binding will be key to designing next-generation therapeutics based on the this compound scaffold. Further research into the specific interactions of this compound tautomers with biological targets will undoubtedly open up new avenues for drug discovery.

References

- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

An In-Depth Technical Guide to the Acid-Base Properties of 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and acid-base properties of 5-aminotetrazole, a pivotal molecule in medicinal chemistry and materials science. This document delves into the quantitative aspects of its acidity, the experimental methodologies for its determination, and the underlying chemical principles governing its behavior in solution.

Introduction to this compound

This compound is a heterocyclic compound with a high nitrogen content, making it a valuable synthon in the synthesis of various pharmaceuticals and energetic materials.[1] Its acid-base properties are of fundamental importance as they influence its reactivity, solubility, and biological interactions. The molecule exists in two principal tautomeric forms, the 1H- and 2H-aminotetrazoles, which are in equilibrium and exhibit distinct acid-base characteristics.

Quantitative Acid-Base Data

The acidity of this compound is characterized by its pKa values, which quantify the tendency of the molecule to donate a proton. A survey of the literature reveals some variability in the reported pKa values, which can be attributed to different experimental conditions and the specific ionization event being measured. The most frequently cited pKa values are summarized in the table below.

| pKa Value | Temperature (°C) | Method | Probable Assignment |

| pKa1 ≈ 1.76 | 20 | Not Specified | Protonation of the exocyclic amino group |

| pKa2 ≈ 6.07 | 20 | Not Specified | Deprotonation of the tetrazole ring NH |

| pKa ≈ 5.95 | Not Specified | Not Specified | Deprotonation of the tetrazole ring NH |

Note: The assignment of pKa values to specific ionization events is based on the general understanding of the electronic properties of the molecule. Definitive experimental assignment for each tautomer is not consistently available in the reviewed literature.

The pKa of approximately 5.95 to 6.07 corresponds to the deprotonation of the proton on the tetrazole ring, rendering the ring anionic and increasing its nucleophilicity.[2][3] This property is often exploited in multicomponent reactions where the reactivity of this compound can be modulated by adjusting the pH of the reaction medium.[3] The lower pKa value around 1.76 is indicative of the protonation of the exocyclic amino group under strongly acidic conditions.

Tautomerism and Acid-Base Equilibria

The acid-base behavior of this compound is intrinsically linked to its tautomeric equilibrium between the 1H and 2H forms. The position of the proton on the tetrazole ring influences the electron distribution within the molecule and, consequently, the acidity of the N-H bond and the basicity of the nitrogen atoms.

The following diagram illustrates the tautomeric equilibrium and the subsequent deprotonation to a common anion.

Caption: Tautomeric equilibrium of this compound and deprotonation to the common anion.

Computational studies have been employed to investigate the relative stabilities of the tautomers. While the 1H-tautomer is often depicted, the 2H-tautomer may be of comparable or even greater stability depending on the phase (gas, solution, or solid-state).

The protonation and deprotonation equilibria can be visualized as a logical workflow. The following diagram illustrates the species present at different pH ranges.

Caption: Acid-base equilibria of this compound at different pH ranges.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the physicochemical properties of a compound. The two most common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar. Add the background electrolyte.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant (NaOH solution) in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point. The pKa is the pH at half the volume of the equivalence point.

-

The following diagram outlines the experimental workflow for potentiometric pKa determination.

Caption: Experimental workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.

-

-

Spectroscopic Measurement:

-

Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to each of the buffer solutions.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution against a blank containing the respective buffer.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the solutions. This should generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

-

Alternatively, the Henderson-Hasselbalch equation can be used in its logarithmic form, where a plot of log[(A - AI)/(AM - A)] versus pH gives a straight line with the pKa as the y-intercept (where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AM is the absorbance of the neutral form).

-

Role in Drug Development and Signaling Pathways

The acid-base properties of this compound are critical in drug design. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, as it possesses a similar pKa and is ionized at physiological pH.[4] This allows for the modulation of a drug candidate's pharmacokinetic and pharmacodynamic properties.

While this compound itself is not a signaling molecule in the classical sense, its derivatives are prevalent in pharmaceuticals that interact with various signaling pathways. For instance, angiotensin II receptor blockers often incorporate a tetrazole moiety. The protonation state of the tetrazole ring, governed by its pKa, is crucial for its ability to bind to its target receptor.

At present, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved as a primary messenger in specific biological signaling pathways. Its biological significance lies more in its role as a structural component of pharmacologically active molecules.

Conclusion

This technical guide has provided a detailed examination of the pKa and acid-base properties of this compound. The interplay between its tautomeric forms and its protonation/deprotonation equilibria are fundamental to its chemical behavior. Understanding these properties, through the application of the experimental methodologies outlined herein, is essential for researchers and scientists working on the development of new pharmaceuticals and materials incorporating this versatile heterocyclic scaffold. The provided data and protocols serve as a valuable resource for predicting and controlling the behavior of this compound in various chemical and biological systems.

References

Solubility of 5-Aminotetrazole in different organic solvents

An In-depth Technical Guide to the Solubility of 5-Aminotetrazole in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates is fundamental to process design, purification, and formulation. This compound, a molecule with a high nitrogen content, is a critical building block in the synthesis of various high-energy materials and pharmaceuticals.[1] This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting quantitative data, detailed experimental protocols, and visualizations to aid in understanding and application.

Quantitative Solubility Data

The solubility of this compound has been systematically determined in twelve different organic solvents across a temperature range of 283.15 K to 323.15 K. The data, expressed as the mole fraction (x) of this compound, are summarized in the table below.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Toluene | Acetone | Acetonitrile | Ethyl Acetate | 1,4-Dioxane | DMF | NMP |

| 283.15 | 0.00101 | 0.00123 | 0.00111 | 0.00120 | 0.00094 | 0.00275 | 0.00115 | 0.00027 | 0.00099 | 0.04711 | 0.05721 | 0.05331 |

| 288.15 | 0.00110 | 0.00133 | 0.00120 | 0.00130 | 0.00101 | 0.00297 | 0.00124 | 0.00030 | 0.00107 | 0.05102 | 0.06212 | 0.05802 |

| 293.15 | 0.00118 | 0.00143 | 0.00129 | 0.00140 | 0.00109 | 0.00319 | 0.00134 | 0.00032 | 0.00116 | 0.05513 | 0.06723 | 0.06293 |

| 298.15 | 0.00126 | 0.00153 | 0.00138 | 0.00150 | 0.00117 | 0.00340 | 0.00143 | 0.00034 | 0.00125 | 0.05924 | 0.07234 | 0.06784 |

| 303.15 | 0.00132 | 0.00160 | 0.00144 | 0.00156 | 0.00122 | 0.00351 | 0.00149 | 0.00035 | 0.00130 | 0.06125 | 0.07495 | 0.07045 |

| 308.15 | 0.00137 | 0.00165 | 0.00149 | 0.00162 | 0.00126 | 0.00362 | 0.00154 | 0.00036 | 0.00134 | 0.06286 | 0.07686 | 0.07216 |

| 313.15 | 0.00142 | 0.00170 | 0.00153 | 0.00166 | 0.00129 | 0.00371 | 0.00158 | 0.00037 | 0.00137 | 0.06417 | 0.07837 | 0.07347 |

| 318.15 | 0.00145 | 0.00173 | 0.00155 | 0.00168 | 0.00131 | 0.00378 | 0.00160 | 0.00038 | 0.00138 | 0.06488 | 0.07908 | 0.07398 |

| 323.15 | 0.00147 | 0.00175 | 0.00157 | 0.00169 | 0.00132 | 0.00381 | 0.00162 | 0.00039 | 0.00139 | 0.06523 | 0.07951 | 0.07415 |

Data sourced from "Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of this compound in Various Pure Solvents".[1][2][3]

As observed from the data, the solubility of this compound is significantly higher in N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and 1,4-dioxane compared to the other solvents tested.[1] In general, solubility increases with temperature for all solvents.[1] Among the alcoholic solvents, there is a trend of decreasing mass solubility as the carbon chain length increases.[1]

Experimental Protocol for Solubility Determination

The quantitative data presented was determined using the isothermal saturation method, a widely accepted and robust technique for measuring solubility. The subsequent analysis of the saturated solution was performed using high-performance liquid-phase chromatography (HPLC).

Key Steps of the Isothermal Saturation Method:

-

Material Preparation:

-

Sample Preparation and Equilibration:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

The vessel is placed in a thermostatically controlled shaker bath to maintain a constant temperature (±0.1 K).

-

The mixture is continuously agitated to facilitate the dissolution process and allow the system to reach equilibrium. The time required to reach equilibrium is predetermined in preliminary experiments.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, agitation is stopped, and the solution is allowed to stand for a sufficient period to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation.

-

The syringe is fitted with a filter (e.g., a 0.45 μm membrane filter) to remove any suspended solid particles.

-

The filtered sample is then diluted with an appropriate solvent and analyzed by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of the saturated sample is determined from this calibration curve.

-

The mole fraction solubility is then calculated from the measured concentration.

-

Visualizations

To better illustrate the experimental and conceptual aspects of solubility determination, the following diagrams are provided.

References

Unraveling the Stability of 5-Aminotetrazole: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (5-ATZ), a nitrogen-rich heterocyclic compound, holds significant interest across various scientific domains, from energetic materials to medicinal chemistry.[1][2] Its high nitrogen content and thermal stability make it a valuable component in gas-generating agents and a precursor for novel energetic polymers.[1][3][4][5][6] In the pharmaceutical realm, the tetrazole ring is a well-established bioisostere for carboxylic acids, rendering 5-ATZ a crucial building block in drug design. Understanding the fundamental aspects of its stability is paramount for its safe handling, storage, and application. This technical guide delves into the quantum chemical calculations that illuminate the decomposition pathways and stability of this compound, complemented by experimental data and detailed protocols.

Computational Analysis of this compound Stability

Quantum chemical calculations have proven to be a powerful tool for elucidating the complex decomposition mechanisms of energetic materials like this compound. Theoretical studies, primarily employing Density Functional Theory (DFT) with methods such as B3LYP and high-level ab initio methods like G3 and CCSD(T), have provided invaluable insights into the energetics of its decomposition.[1][2][3][7][8]

Tautomerism and Isomer Stability

This compound can exist in several tautomeric forms, with the primary ones being the amino and imino tautomers, as well as the 1H and 2H isomers of the amino form.[1] Computational studies have shown that the relative stability of these isomers is a critical factor in determining the dominant decomposition pathways.[1] The amino and 2H isomers are generally considered the most stable forms in both the gas phase and in the melt.[1]

Unimolecular Decomposition Pathways

The unimolecular decomposition of this compound has been a central focus of theoretical investigations. Two primary competing pathways have been identified:

-

N₂ Elimination: This pathway involves the cleavage of the tetrazole ring, leading to the expulsion of a molecule of nitrogen (N₂).[1][8][9] This is often the dominant unimolecular channel for the decomposition of the more stable amino and 2H isomers.[1]

-

HN₃ Elimination: This pathway involves the elimination of hydrazoic acid (HN₃).[1][8][9] This route is more prevalent in the decomposition of the less stable imino form.[1]

The activation barriers for these pathways have been calculated using various levels of theory, providing a quantitative measure of their likelihood.

Bimolecular Decomposition Mechanisms